

Dimethandrolone: A Comparative Safety Analysis Against Other Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dymanthine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety profile of Dimethandrolone undecanoate (DMAU), a promising oral anabolic-androgenic steroid (AAS) under investigation as a male contraceptive. Its safety is critically evaluated against other commonly used AAS: testosterone undecanoate, nandrolone decanoate, and trestolone. This objective comparison is supported by quantitative data from clinical trials and detailed experimental protocols.

Comparative Safety Profile: A Quantitative Overview

The following table summarizes the key safety findings from clinical trials of DMAU and other selected AAS. It is important to note that direct head-to-head comparative trials are limited, and data are compiled from separate studies with varying methodologies and participant populations.

Safety Parameter	Dimethandrolo ne Undecanoate (DMAU)	Testosterone Undecanoate	Nandrolone Decanoate	Trestolone
Hepatotoxicity	No clinically significant changes in liver function tests observed in a 28-day study.[1][2] Considered to have a lower risk compared to 17 α -alkylated AAS.	Oral formulations have been associated with liver inflammation, though newer formulations aim to mitigate this. [3][4] Injectable forms are generally considered safer for the liver.	Prolonged use of high doses has been associated with cholestatic hepatitis, jaundice, and hepatic neoplasms.[5]	Limited clinical data; however, like other non-17 α -alkylated steroids, it is expected to have a lower risk of hepatotoxicity compared to oral 17 α -alkylated AAS.
Cardiovascular Effects	Mild, dose-dependent decrease in HDL cholesterol.[1][2]	Can cause a decrease in HDL cholesterol.[6] Some studies have reported an increased risk of cardiovascular events, although the evidence is not conclusive.[7]	Associated with dyslipidemia (42% of studies in a review of abuse cases) and other cardiovascular dysfunctions (14%).[8]	May negatively affect cholesterol levels and elevate blood pressure.[9]
HPG Axis Suppression	Marked, reversible suppression of LH, FSH, and testosterone at doses ≥ 200 mg/day.[1][10]	Effectively suppresses gonadotropins, leading to reduced sperm production.[7][11]	Potent suppressor of gonadotropins.	Potent inhibitor of LH and FSH release, leading to a sharp decrease in serum testosterone.[12]

Psychological Effects	No significant changes in mood reported in a 28-day study.[1]	Can cause mood changes and alterations in libido.[7][13]	A review of abuse cases reported psychiatric and mood disorders in 9% of studies, including aggressiveness and anxiety.[8]	Can cause mood swings and changes in libido.[9]
	Some participants reported decreased libido at higher doses.[9]			
Other Adverse Events	Mild weight gain.[1][2]	Acne (7% of participants in one study), injection site reactions.[7]	Endocrine effects such as gynecomastia and infertility (42% of studies), and skin disorders like acne (12%).[8]	Potential for gynecomastia due to progestational activity, acne, and hair loss.[9]

Experimental Protocols: A Methodological Insight

The assessment of the safety profile of AAS in clinical trials involves a range of standardized procedures to monitor potential adverse effects. Below are detailed methodologies for key experiments cited in this guide.

Hepatotoxicity Assessment

The evaluation of potential liver injury is a critical component of AAS clinical trials.

- Objective: To monitor for signs of drug-induced liver injury (DILI).
- Methodology:
 - Baseline Screening: Prior to administration of the AAS, participants undergo a comprehensive liver function panel.

- **Biochemical Monitoring:** Blood samples are collected at regular intervals (e.g., weekly or bi-weekly) throughout the study and during a follow-up period. The following liver function tests (LFTs) are typically performed:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Gamma-glutamyl transferase (GGT)
 - Total bilirubin
- **Causality Assessment:** In cases of elevated LFTs, causality is assessed using established methods like the Roussel Uclaf Causality Assessment Method (RUCAM) to determine the likelihood that the liver injury is caused by the study drug.[\[14\]](#)
- **Imaging:** In some cases, liver imaging (e.g., ultrasound) may be performed to investigate any structural abnormalities.

Cardiovascular Safety Monitoring

Given the known effects of androgens on lipids and hematocrit, rigorous cardiovascular monitoring is essential.

- **Objective:** To assess the impact of the AAS on cardiovascular health.
- **Methodology:**
 - **Lipid Profile:** Fasting blood samples are collected at baseline and at specified time points during the trial to measure:
 - Total cholesterol
 - High-density lipoprotein (HDL) cholesterol
 - Low-density lipoprotein (LDL) cholesterol

- Triglycerides
- Blood Pressure and Heart Rate: Vital signs, including blood pressure and heart rate, are monitored at each study visit.
- Electrocardiogram (ECG): A baseline ECG is performed, and may be repeated during the study to monitor for any changes in cardiac electrical activity.
- Hematology: A complete blood count (CBC) is performed to monitor parameters such as hematocrit and hemoglobin, which can be affected by androgens.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression Assessment

The intended pharmacological effect of many AAS, particularly those developed for male contraception, is the suppression of the HPG axis.

- Objective: To quantify the degree of suppression of gonadotropins and endogenous testosterone.
- Methodology:
 - Hormone Level Measurement: Blood samples are collected at baseline and throughout the study to measure the concentrations of the following hormones using validated immunoassays or mass spectrometry:
 - Luteinizing hormone (LH)
 - Follicle-stimulating hormone (FSH)
 - Total and free testosterone
 - Semen Analysis: For contraceptive studies, semen samples are collected to assess sperm concentration, motility, and morphology to determine the extent of spermatogenesis suppression.

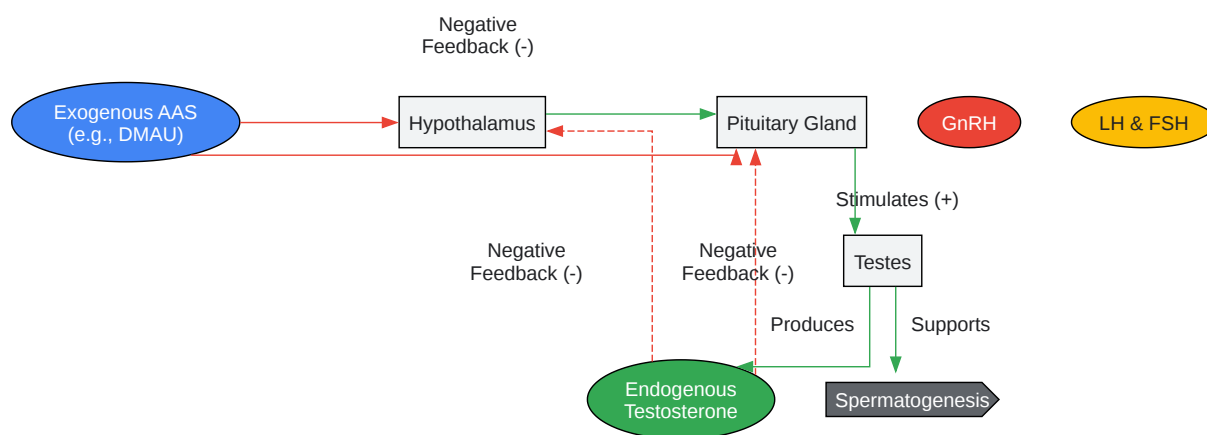
Psychological and Sexual Function Assessment

The potential for AAS to affect mood and sexual function necessitates the use of validated questionnaires.

- Objective: To systematically evaluate changes in mood, libido, and sexual function.
- Methodology:
 - Standardized Questionnaires: Participants complete validated questionnaires at baseline and at regular intervals during the study. Commonly used instruments include:
 - Psychosexual Daily Questionnaire (PDQ): Assesses daily changes in sexual desire, activity, and mood.
 - Arizona Sexual Experiences Scale (ASEX): A brief scale to quantify sexual drive, arousal, erection/lubrication, orgasm, and satisfaction.[\[15\]](#)
 - Sexual Function Questionnaire (SFQ): A more comprehensive instrument that evaluates multiple domains of sexual function.[\[16\]](#)[\[17\]](#)
 - Clinician and Self-Reported Adverse Events: Participants are also monitored for any self-reported or clinician-observed changes in mood or behavior.

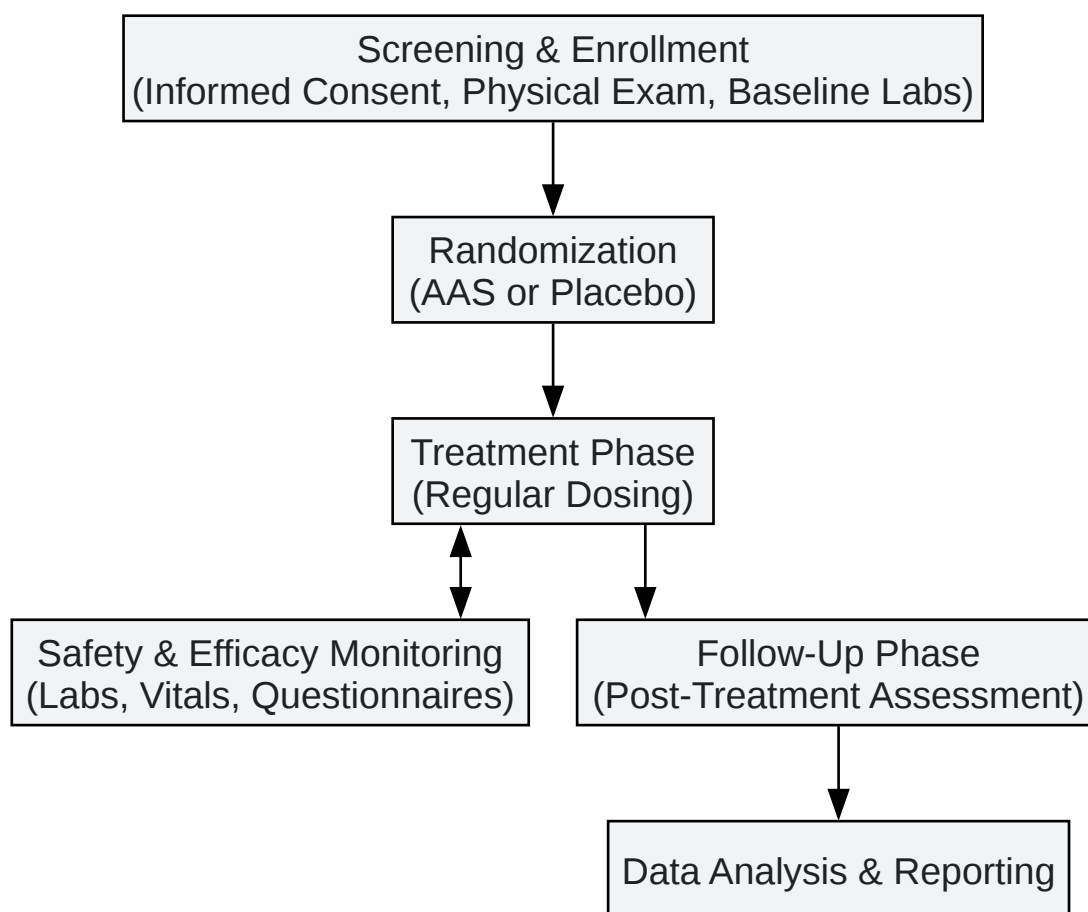
Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



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Caption: HPG Axis Suppression by Exogenous AAS.



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Caption: General Workflow of an AAS Clinical Trial.

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- To cite this document: BenchChem. [Dimethandrolone: A Comparative Safety Analysis Against Other Anabolic-Androgenic Steroids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202117#analysis-of-dimethandrolone-s-safety-profile-compared-to-other-aas]

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